



Fmoc-2-amino-6-fluorobenzoic Acid: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-2-amino-6-fluorobenzoic	
	acid	
Cat. No.:	B1390373	Get Quote

For researchers, scientists, and professionals in drug development, **Fmoc-2-amino-6-fluorobenzoic acid** is a key reagent. This guide provides an in-depth look at its chemical properties, synthesis, and applications, adhering to rigorous data presentation and visualization standards.

This synthetic amino acid analog incorporates a fluorine atom, which can enhance the metabolic stability and binding affinity of resulting peptide structures. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a crucial feature for its use in solid-phase peptide synthesis, allowing for controlled, stepwise assembly of peptide chains under mild basic conditions.

Core Chemical and Physical Data

The fundamental properties of **Fmoc-2-amino-6-fluorobenzoic acid** are summarized below. These values are essential for experimental design, including reaction stoichiometry, solubility tests, and analytical characterization.

Property	Value
CAS Number	1185296-64-3[1]
Molecular Formula	C22H16FNO4[2]
Molecular Weight	377.38 g/mol [2]



Note: The data presented here pertains to the Fmoc-protected compound. The unprotected precursor, 2-amino-6-fluorobenzoic acid, has a CAS number of 434-76-4 and a molecular weight of 155.13 g/mol .[3][4][5][6][7]

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound. Below are representative protocols for the synthesis of the title compound and its subsequent use in peptide synthesis.

1. Synthesis of Fmoc-2-amino-6-fluorobenzoic Acid

This procedure outlines the N-protection of 2-amino-6-fluorobenzoic acid using Fmoc-Cl.

- Materials:
 - 2-amino-6-fluorobenzoic acid
 - Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride)
 - Sodium bicarbonate (NaHCO3)
 - Dioxane
 - Water
 - 1 M Hydrochloric acid (HCl)
 - Ethyl acetate
 - Brine
- Procedure:
 - Dissolve 2-amino-6-fluorobenzoic acid in a 10% aqueous solution of sodium bicarbonate.
 - Cool the solution to 0°C in an ice bath.
 - Add a solution of Fmoc-Cl in dioxane dropwise while maintaining the temperature at 0°C.



- Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
- Dilute the mixture with water and wash with ethyl acetate to remove unreacted Fmoc-Cl.
- Acidify the aqueous layer to a pH of ~2 with 1 M HCl.
- Extract the precipitated product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography.
- 2. Application in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a typical Fmoc-based SPPS cycle incorporating **Fmoc-2-amino-6-fluorobenzoic acid**.

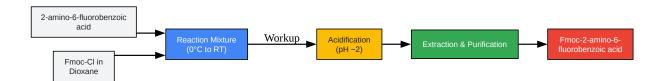
- Materials:
 - Rink Amide resin
 - Fmoc-2-amino-6-fluorobenzoic acid
 - HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
 - DIPEA (N,N-Diisopropylethylamine)
 - DMF (N,N-Dimethylformamide)
 - 20% Piperidine in DMF
- Procedure:
 - Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
 - Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the terminal Fmoc group.



- Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
- Coupling:
 - Pre-activate Fmoc-2-amino-6-fluorobenzoic acid by dissolving it in DMF with HBTU and DIPEA for 5 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 2 hours to ensure complete coupling.
- Washing: Wash the resin with DMF to remove excess reagents.
- Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

Visualized Workflows and Relationships

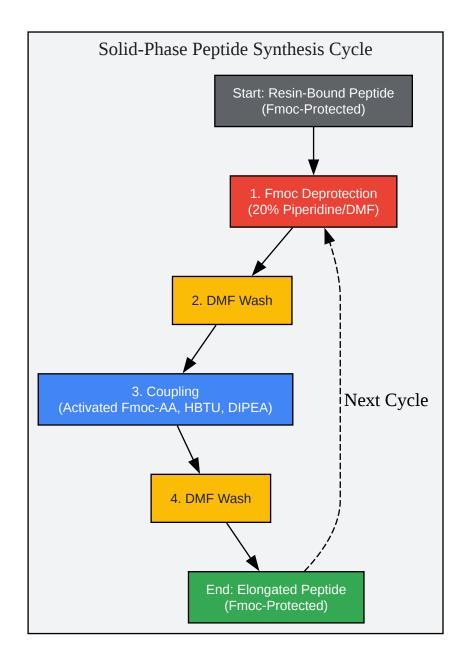
To better illustrate the processes and logical connections discussed, the following diagrams have been generated.



Click to download full resolution via product page

Caption: Synthetic pathway for Fmoc-2-amino-6-fluorobenzoic acid.





Click to download full resolution via product page

Caption: Iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. FMOC-2-AMINO-6-FLUOROBENZOIC ACID CAS#: 1185296-64-3 [amp.chemicalbook.com]
- 2. biocompare.com [biocompare.com]
- 3. 2-Amino-6-fluorobenzoic acid | 434-76-4 | FA11268 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. lbaochemicals.com [lbaochemicals.com]
- 7. cymitquimica.com [cymitquimica.com]
- To cite this document: BenchChem. [Fmoc-2-amino-6-fluorobenzoic Acid: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1390373#fmoc-2-amino-6-fluorobenzoic-acid-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com